molecular formula C14H15N3O3 B4949125 1-Benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione

1-Benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione

Cat. No.: B4949125
M. Wt: 273.29 g/mol
InChI Key: XRHHXQWNMGFFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-Benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with ethyl isocyanate to form an intermediate, which is then cyclized with a suitable reagent to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrimidine ring. Common reagents include halides and amines.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form various substituted pyrimidines.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted pyrimidine derivatives.

Scientific Research Applications

1-Benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione can be compared with other similar compounds, such as:

    1-Benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone: This compound has a similar benzyl group but differs in the heterocyclic core, leading to different chemical and biological properties.

    1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: This compound has a triazole ring instead of a pyrimidine ring, resulting in different reactivity and applications.

    1H-indazole derivatives: These compounds share some structural similarities but have distinct chemical behaviors due to the indazole core.

Properties

IUPAC Name

1-benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-2-15-8-11-12(18)16-14(20)17(13(11)19)9-10-6-4-3-5-7-10/h3-8,19H,2,9H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHHXQWNMGFFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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